molecular formula C21H30O3 B1235149 Totarol-19-carboxylic acid, methyl ester

Totarol-19-carboxylic acid, methyl ester

Cat. No. B1235149
M. Wt: 330.5 g/mol
InChI Key: VEJJMTHWRMKGKN-SJRAPUSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid methyl ester is a diterpenoid.

Scientific Research Applications

Synthesis and Conversion

Totarol-19-carboxylic acid, methyl ester, is utilized in the synthesis of complex organic compounds. For example, Totarol has been converted into a Nagilactone-A analogue, a process involving oxidative decarboxylation (Bendall, Cambie, Rutledge, & Woodgate, 1992). This indicates its potential in synthesizing bioactive molecules.

Cytotoxic Properties

Research has identified Totarol and its derivatives as exhibiting cytotoxic activities. In a study, diterpenoids including totarol derivatives showed cytotoxic activity against the A2780 ovarian cancer cell line (Reynolds et al., 2006).

Antioxidative Action

Totarol-19-carboxylic acid, methyl ester, is associated with antioxidative properties. Diterpenoids from Podocarpus nagi, including Totarol, inhibited lipid peroxidation and protected mitochondrial respiratory enzyme activities against oxidative injury (Haraguchi, Ishikawa, & Kubo, 1997).

Functional Group Analysis

Totarol and its derivatives are important in the functional group analysis of carboxylic acids. A study described a new analytical technique using atmospheric pressure chemical ionization-mass spectrometry for determining carboxylic groups, where methyl esters of carboxylic acids played a crucial role (Dron et al., 2007).

Natural Source and Bioactivities

Totarol-19-carboxylic acid, methyl ester, is found in natural sources like Kaempferia parishii, exhibiting antimicrobial and antioxidant activities. It's the major constituent of Kaempferia parishii's rhizome extract, highlighting its potential in natural product research (Sahoo et al., 2016).

Chemical Synthesis and Analysis

Totarol derivatives are used in the synthesis of various esters, which are valuable in industries like fragrance and flavor. Their role in ester synthesis under different conditions has been extensively studied, emphasizing their chemical significance (Yadav & Mujeebur Rahuman, 2003).

Radioactive Labeling

In medical research, Totarol derivatives are used in labeling carboxylic esters with short-lived positron-emitters for imaging applications. This showcases its applicability in advanced medical diagnostic techniques (Lu et al., 2004).

properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C21H30O3/c1-13(2)18-14-7-10-17-20(3,15(14)8-9-16(18)22)11-6-12-21(17,4)19(23)24-5/h8-9,13,17,22H,6-7,10-12H2,1-5H3/t17?,20-,21+/m1/s1

InChI Key

VEJJMTHWRMKGKN-SJRAPUSDSA-N

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CCC3[C@@]2(CCC[C@]3(C)C(=O)OC)C)O

SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)OC)C)O

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)OC)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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